molecular formula C41H53ClN2O5S B11987886 N-(2-chloro-5-{[2-(octadecyloxy)phenyl]sulfamoyl}phenyl)-1-hydroxynaphthalene-2-carboxamide

N-(2-chloro-5-{[2-(octadecyloxy)phenyl]sulfamoyl}phenyl)-1-hydroxynaphthalene-2-carboxamide

Cat. No.: B11987886
M. Wt: 721.4 g/mol
InChI Key: MPOWTFWMINMSNX-UHFFFAOYSA-N
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Description

This compound features a multifunctional structure combining a hydroxynaphthalene carboxamide core, a sulfamoylphenyl group, and a long-chain octadecyloxy substituent. Key structural attributes include:

  • Sulfamoyl group (-SO₂NH₂): Enhances polarity and may confer enzyme inhibitory activity (e.g., carbonic anhydrase inhibition).
  • Octadecyloxy chain (C₁₈H₃₇O-): A lipophilic alkyl group that likely improves membrane permeability and prolongs half-life by increasing protein binding or reducing renal clearance.

Potential applications include antimicrobial or anticancer therapies, leveraging its hybrid polar-lipophilic design.

Properties

Molecular Formula

C41H53ClN2O5S

Molecular Weight

721.4 g/mol

IUPAC Name

N-[2-chloro-5-[(2-octadecoxyphenyl)sulfamoyl]phenyl]-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C41H53ClN2O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30-49-39-25-20-19-24-37(39)44-50(47,48)33-27-29-36(42)38(31-33)43-41(46)35-28-26-32-22-17-18-23-34(32)40(35)45/h17-20,22-29,31,44-45H,2-16,21,30H2,1H3,(H,43,46)

InChI Key

MPOWTFWMINMSNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=C(C4=CC=CC=C4C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-{[2-(octadecyloxy)phenyl]sulfamoyl}phenyl)-1-hydroxynaphthalene-2-carboxamide involves multiple steps, starting with the preparation of the naphthalene core and the subsequent introduction of the sulfonamide and alkyl groups. The key steps include:

    Formation of the Naphthalene Core: This can be achieved through Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base such as pyridine.

    Attachment of the Alkyl Chain: The alkyl chain is attached through an etherification reaction, where the phenol group is reacted with an alkyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-{[2-(octadecyloxy)phenyl]sulfamoyl}phenyl)-1-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-chloro-5-{[2-(octadecyloxy)phenyl]sulfamoyl}phenyl)-1-hydroxynaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-{[2-(octadecyloxy)phenyl]sulfamoyl}phenyl)-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The long alkyl chain may facilitate membrane penetration, enhancing the compound’s bioavailability and efficacy. The naphthalene core can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Key Structural Features Solubility/Bioactivity Insights Synthesis Method (if available)
Target Compound Hydroxynaphthalene, sulfamoylphenyl, C₁₈ alkyl chain High lipophilicity (C₁₈ chain) may reduce aqueous solubility but enhance tissue penetration. Likely multi-step (e.g., sulfamoylation + coupling)
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) Coumarin core, sulfamoylphenyl Moderate solubility (polar sulfamoyl group); antimicrobial activity reported for coumarins. Condensation in acetic acid with NaOAc
C22H24N2O8·HCl (Naphthacenecarboxamide hydrochloride) Naphthacene ring, multiple hydroxyls, HCl salt High aqueous solubility (ionic form); potential DNA topoisomerase inhibition (tetracycline-like) Not specified; likely fermentation + salt formation
(R/S)-Dimethylphenoxy acetamido derivatives (m, n, o) Phenoxy groups, amide linkages, stereochemical diversity Stereochemistry (R/S) critically affects protease binding; moderate lipophilicity. Multi-step peptide coupling
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Trifluoromethyl, chlorophenyl, aldehyde High metabolic stability (CF₃); aldehyde may act as a prodrug (e.g., forming imine adducts). Not detailed; possible nucleophilic substitution

Detailed Analysis

Core Aromatic Systems

  • The target compound’s hydroxynaphthalene (two fused benzene rings) contrasts with coumarin (benzopyrone in Compound 12) and naphthacene (four fused rings in C22H24N2O8·HCl) . Larger aromatic systems (e.g., naphthacene) may intercalate into DNA but face solubility challenges, whereas hydroxynaphthalene balances aromaticity with a smaller footprint.

However, the target’s C₁₈ chain counterbalances this polarity, unlike Compound 12’s unmodified coumarin . Trifluoromethyl (-CF₃): In the pyrazole derivative , -CF₃ improves metabolic stability and electron-withdrawing effects, whereas the target’s -Cl substituent offers milder electronic modulation.

Lipophilicity and Bioavailability The target’s octadecyloxy chain significantly increases logP (predicted >8), favoring lipid bilayer penetration but risking poor absorption in aqueous environments. By contrast, the hydrochloride salt in C22H24N2O8·HCl ensures high solubility (logP ~0.5), ideal for intravenous delivery.

Stereochemical Complexity

  • Compounds m, n, o emphasize stereochemical precision (e.g., R/S configurations), which dictate protease affinity. The target compound lacks chiral centers but compensates with a rigid naphthalene-sulfamoyl scaffold for target engagement.

Synthetic Accessibility

  • Compound 12’s synthesis is straightforward (2-hour reflux), while the target likely requires sequential sulfamoylation and carboxamide coupling, demanding stringent purification for the long alkyl chain.

Research Implications

  • Drug Design : The target’s hybrid structure merges polar (sulfamoyl) and lipophilic (C₁₈) motifs, suggesting utility in prolonged-release formulations or topical applications.
  • Activity Optimization : Truncating the C₁₈ chain could improve solubility for systemic use, as seen in naphthacene hydrochloride’s ionic form .
  • Comparative Efficacy : Head-to-head studies against coumarin derivatives are needed to evaluate antimicrobial potency, leveraging shared sulfamoyl groups.

Biological Activity

N-(2-chloro-5-{[2-(octadecyloxy)phenyl]sulfamoyl}phenyl)-1-hydroxynaphthalene-2-carboxamide is a complex organic compound with notable potential in various biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C41H53ClN2O5S
Molecular Weight: 721.4 g/mol
IUPAC Name: N-[2-chloro-5-[(2-octadecoxyphenyl)sulfamoyl]phenyl]-1-hydroxynaphthalene-2-carboxamide

The compound features a naphthalene core, a sulfonamide group, and a long alkyl chain, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The sulfonamide group can inhibit enzyme activity by mimicking substrate structures, effectively blocking active sites.
  • Membrane Penetration: The long octadecyloxy chain enhances lipophilicity, allowing the compound to penetrate cellular membranes more efficiently.
  • Protein Interaction: The naphthalene moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially stabilizing complex formations.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. A study on N-substituted phenyl derivatives demonstrated effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) suggests that halogen substitutions and lipophilicity are key determinants of antimicrobial efficacy .

Compound Target Pathogen Activity
N-(4-chlorophenyl)-2-chloroacetamideS. aureusEffective
N-(4-fluorophenyl)-2-chloroacetamideE. coliModerate
N-(3-bromophenyl)-2-chloroacetamideCandida albicansEffective

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various synthesized derivatives. Studies have shown that modifications to the sulfonamide and naphthalene components can enhance cytotoxicity against cancer cell lines. For instance, derivatives were tested against breast cancer cells, showing significant inhibition of cell proliferation .

Case Studies

  • Antimicrobial Efficacy Study:
    • A series of twelve newly synthesized compounds were tested against E. coli and S. aureus. The results highlighted that compounds with a para-substituted phenyl ring exhibited higher activity due to increased lipophilicity and better membrane permeability .
  • Anticancer Evaluation:
    • In a comparative study, derivatives of N-(substituted phenyl)-sulfamoyl acetamides were evaluated for their anticancer properties against various human cancer cell lines. Results indicated that specific structural modifications led to enhanced cytotoxic effects, suggesting a promising avenue for further development .

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